Methyl 2-hydroxyoctadecanoate

Descripción general

Descripción

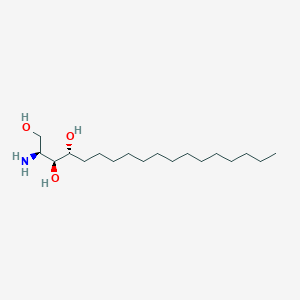

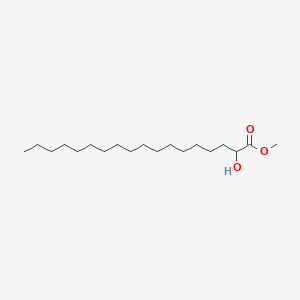

Methyl 2-hydroxyoctadecanoate, also known as 2-hydroxy Stearic acid, is a hydroxylated fatty acid methyl ester . It is known to broaden phase transition in dimyristoylphosphatidylcholine (DMPC) lipid membranes .

Molecular Structure Analysis

The molecular formula of Methyl 2-hydroxyoctadecanoate is C19H38O3 . The InChI representation is InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18 (20)19 (21)22-2/h18,20H,3-17H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCC (C (=O)OC)O .

Physical And Chemical Properties Analysis

Methyl 2-hydroxyoctadecanoate has a molecular weight of 314.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 17 . The Exact Mass is 314.28209507 g/mol . The Topological Polar Surface Area is 46.5 Ų . The Heavy Atom Count is 22 .

Aplicaciones Científicas De Investigación

1. Chromatographic Analysis and Optical Purity

Methyl 2-hydroxyoctadecanoate has been utilized in the resolution and chromatographic configuration analysis. Karlsson and Pascher (1974) demonstrated the resolution of 2-hydroxyoctadecanoic acid into D and L isomers. This method allows for simple microanalysis of configuration and optical purity of 2-hydroxy fatty acids, contributing significantly to the understanding of these compounds in various biological contexts (Karlsson & Pascher, 1974).

2. Crystal Structure Analysis

The crystal structure of 12-D-Hydroxyoctadecanoic acid methyl ester has been analyzed, providing insights into the molecular arrangement and chain packing of these compounds. This research by Lundén (1976) contributes to the understanding of molecular interactions and structural properties of fatty acid esters (Lundén, 1976).

3. Production of Tetrahydrofuran Derivatives

Research by Hashmi et al. (1984) explored the oxidative cyclization of methyl 2-hydroxyoctadecanoate, leading to the production of tetrahydrofuran derivatives. This process is significant for the synthesis of various cyclic compounds and has potential applications in organic synthesis and pharmaceuticals (Hashmi et al., 1984).

4. Catalytic Hydroxylation in Antimicrobial Agents

Senan et al. (2021) introduced a novel catalytic method for hydroxylating plant oils, including methyl 2-hydroxyoctadecanoate, for producing antimicrobial agents. This research has implications for the development of alternative antimicrobial strategies and the exploration of plant oils in pharmaceutical industries (Senan et al., 2021).

5. Industrial Synthesis of Derivatives

Tassignon et al. (1995) described optimized procedures for synthesizing derivatives of methyl 2-hydroxyoctadecanoate from seed oil, highlighting the potential for industrial-scale applications and the upgrading of aged oils (Tassignon et al., 1995).

Safety and Hazards

When handling Methyl 2-hydroxyoctadecanoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Methyl 2-hydroxyoctadecanoate, also known as DL-α-Hydroxystearic acid methyl ester, is a hydroxylated fatty acid methyl ester It’s known that hydroxylated fatty acids can interact with various cellular components, including proteins and lipids, influencing their function and structure .

Mode of Action

It’s known to broaden the phase transition in dimyristoylphosphatidylcholine (dmpc) lipid membranes . This suggests that it may interact with lipid bilayers, potentially influencing membrane fluidity and permeability, which could affect the function of membrane-bound proteins and cellular processes .

Biochemical Pathways

For instance, changes in membrane fluidity can influence signal transduction, membrane transport, and enzyme activities .

Pharmacokinetics

As a lipophilic compound, it’s likely to be absorbed in the gastrointestinal tract and distributed in the body, particularly in fatty tissues .

Result of Action

Methyl 2-hydroxyoctadecanoate has been used in the synthesis of lipid-nucleotide conjugate anti-HIV agents to increase phosphodiester bond cleavage and the amount of liberated intracellular nucleotides . This suggests that it may have potential therapeutic applications, particularly in the context of antiviral therapies .

Action Environment

The action of Methyl 2-hydroxyoctadecanoate can be influenced by various environmental factors. For instance, its solubility and stability could be affected by temperature and pH . Additionally, its interaction with lipid membranes might be influenced by the lipid composition of the membranes .

Propiedades

IUPAC Name |

methyl 2-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFCLLRNNJZLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347938 | |

| Record name | Methyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxyoctadecanoate | |

CAS RN |

2420-35-1 | |

| Record name | Methyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Could the oxidative cyclization reaction described in the paper be applied to Methyl 2-hydroxyoctadecanoate? What would be the expected product?

A1: It's highly probable that the oxidative cyclization reaction using lead tetraacetate could be applied to Methyl 2-hydroxyoctadecanoate. The paper focuses on 1-octadecanol and hydroxy fatty esters, and Methyl 2-hydroxyoctadecanoate, with its hydroxyl group on the second carbon, falls into a similar structural category []. The position of the hydroxyl group would influence the size of the ring formed during cyclization. Further research would be needed to confirm the reaction outcome and characterize the specific product formed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)